![molecular formula C13H10FN3O2 B3900405 N'-[(3-fluorobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B3900405.png)
N'-[(3-fluorobenzoyl)oxy]-3-pyridinecarboximidamide
Descripción general
Descripción
N'-[(3-fluorobenzoyl)oxy]-3-pyridinecarboximidamide, also known as (FBOP) is a chemical compound that has gained significant attention in the scientific community due to its potential application in drug discovery. FBOP is a small molecule that can be synthesized in the laboratory using various methods.
Mecanismo De Acción
The mechanism of action of FBOP is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as COX-2. FBOP has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. HDAC inhibition by FBOP leads to the upregulation of certain genes that are involved in apoptosis.
Biochemical and Physiological Effects:
FBOP has been shown to exhibit several biochemical and physiological effects. It has been reported to inhibit the production of prostaglandins, which are involved in inflammation. FBOP has also been shown to induce apoptosis in cancer cells by upregulating certain genes. Additionally, FBOP has been reported to inhibit the replication of certain viruses, including HIV.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FBOP has several advantages for lab experiments. It is a small molecule that can be easily synthesized in the laboratory. FBOP has been shown to exhibit potent biological activity, making it a promising candidate for drug discovery. However, FBOP has some limitations as well. It has poor solubility in water, which can affect its bioavailability. Additionally, FBOP has not been extensively studied in vivo, and its pharmacokinetic properties are not fully understood.
Direcciones Futuras
FBOP has several potential future directions for research. One possible direction is to study its efficacy in vivo using animal models. Another direction is to optimize its pharmacokinetic properties to improve its bioavailability. Additionally, FBOP can be further studied for its potential application in the treatment of viral infections. Finally, FBOP can be used as a lead compound for the development of novel drugs that exhibit similar biological activity.
Conclusion:
In conclusion, FBOP is a promising small molecule that has gained significant attention in the scientific community due to its potential application in drug discovery. It can be synthesized in the laboratory using various methods and has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. FBOP has several advantages for lab experiments, but also has some limitations. Future research on FBOP can lead to the development of novel drugs that exhibit similar biological activity.
Aplicaciones Científicas De Investigación
FBOP has been extensively studied for its potential application in drug discovery. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. FBOP has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause inflammation. FBOP has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Propiedades
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 3-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O2/c14-11-5-1-3-9(7-11)13(18)19-17-12(15)10-4-2-6-16-8-10/h1-8H,(H2,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVDMNLGKGDISW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)ON=C(C2=CN=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C(=O)O/N=C(/C2=CN=CC=C2)\N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



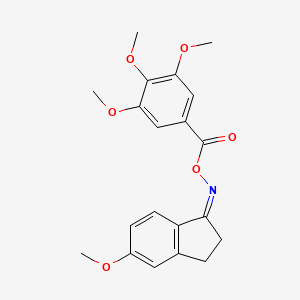
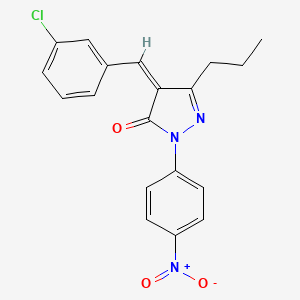

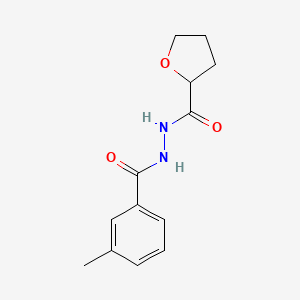
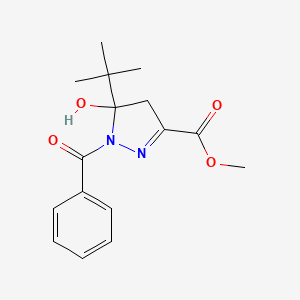
![1-{(3,4-dimethoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl acetate](/img/structure/B3900369.png)
![4-chloro-N'-[(4-fluorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3900374.png)
![2-methyl-N-(2-phenylethyl)-N-propyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B3900381.png)
![2-[(2-furylmethylene)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3900387.png)
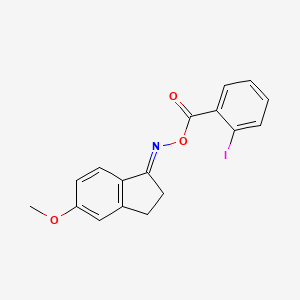
![3-[(2,4-dihydroxybenzoyl)hydrazono]-N-(3-fluorophenyl)butanamide](/img/structure/B3900392.png)
![2-[(4-bromobenzyl)thio]-N'-{[5-(2-pyridinylthio)-2-furyl]methylene}acetohydrazide](/img/structure/B3900399.png)
![4-amino-N-{4-[2-(2-fluorophenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide](/img/structure/B3900415.png)
![5-{[2-(pyrrolidin-1-ylcarbonyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl]carbonyl}isoquinoline](/img/structure/B3900428.png)